1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone
Description
Historical Context and Discovery in Traditional Chinese Medicine
The historical significance of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone is intrinsically linked to the millennia-old tradition of Chinese herbal medicine, where its parent source, Moutan Cortex, has been employed for over 2000 years in treating blood-related disorders and inflammatory conditions. Traditional Chinese medicine practitioners have long recognized Moutan Cortex for its properties in clearing away heat and cooling blood, activating blood circulation to dissipate blood stasis. The systematic identification and isolation of this compound from Moutan Cortex represents a modern scientific validation of traditional knowledge, bridging ancient therapeutic practices with contemporary phytochemical research.
The discovery process of this specific brominated compound within the complex matrix of Moutan Cortex constituents required sophisticated analytical techniques to separate and identify individual bioactive components. Historical records indicate that Moutan Cortex is documented in pharmacopeias of several countries, reflecting its widespread acceptance and therapeutic value across different medical traditions. The compound's identification as a distinct chemical entity within the traditional medicine matrix has provided researchers with opportunities to understand the molecular basis of traditional therapeutic effects that have been empirically observed for centuries.
Research efforts to characterize the active principles of Moutan Cortex have revealed that this compound contributes to the overall therapeutic profile of this traditional medicine. The compound's presence in traditional formulations such as Liuwei Dihuang preparations, Guizhi Fuling tablets, and Rhubarb Peony Decoction demonstrates its integration into established therapeutic protocols. This historical context underscores the importance of systematic phytochemical investigations in validating and understanding traditional medicinal practices through modern scientific methodologies.
Natural Occurrence in Moutan Cortex
This compound occurs naturally as a secondary metabolite in Moutan Cortex, the dried root bark obtained from Paeonia suffruticosa Andrews and related species within the Paeoniaceae family. The compound represents one of the seven major classes of chemical constituents identified in Moutan Cortex, which include phenols, monoterpenes, monoterpene glycosides, flavonoids, tannins, triterpenoids, and other miscellaneous compounds. Within this diverse phytochemical profile, brominated phenolic compounds like this compound contribute to the distinctive biological activity profile of the medicinal preparation.
The natural biosynthesis of this compound within the plant tissue involves complex enzymatic pathways that introduce the bromine substituent into the phenolic framework, a relatively uncommon occurrence in plant secondary metabolism. Research has demonstrated that the content and distribution of this compound can vary significantly depending on factors such as plant species, geographical origin, collection period, and processing methods. Studies examining different varieties of Paeonia species have revealed variations in the concentration of active components, with some cultivars showing higher levels of brominated phenolic compounds than others.
Seasonal variations in the accumulation of this compound have been documented, with research indicating that collection periods can significantly influence the final concentration of bioactive compounds in Moutan Cortex preparations. The compound's natural occurrence pattern suggests that it plays a specific ecological role within the plant, potentially serving as a defensive metabolite or participating in plant adaptation mechanisms. Understanding these natural occurrence patterns is crucial for optimizing collection practices and ensuring consistent quality in traditional medicine preparations.
Chemical Classification and Nomenclature
This compound belongs to the chemical class of substituted acetophenones, specifically characterized as a brominated phenolic ketone. The systematic nomenclature reflects the compound's structural features, including the ethanone functional group attached to a benzene ring bearing bromine, hydroxyl, and methoxy substituents at specific positions. The Chemical Abstracts Service registry number for this compound is 39503-61-2, providing a unique identifier for research and commercial applications.
The molecular formula of this compound is established as C₉H₉BrO₃, with a molecular weight of 245.07 daltons. The compound's structural characteristics include a carbonyl group at the 1-position of the ethanone moiety, a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methoxy group at the 4-position of the phenyl ring. These substituent patterns contribute to the compound's unique physical and chemical properties, including its melting point range of 172-174°C and its storage requirements under sealed, dry conditions at room temperature.
The chemical structure exhibits specific bonding characteristics that have been confirmed through crystallographic analysis, revealing that the carbon-oxygen double bond in the ethanone group measures 1.224 Å, while the carbon-oxygen single bonds for the hydroxyl and methoxy groups measure 1.351 Å and 1.347 Å respectively. The molecular conformation is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen, with the dihedral angle between the ethanone group and the aromatic ring measuring 3.6 degrees.
Significance in Phytochemical Research
The significance of this compound in phytochemical research extends beyond its traditional medicinal applications to encompass its role as a valuable research tool and pharmaceutical intermediate. The compound serves as an important starting material for the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs, demonstrating its utility in modern drug discovery programs. Research applications have expanded to include studies investigating enzyme inhibition mechanisms, providing insights into metabolic pathways and potential therapeutic targets for various disease conditions.
The unique structural features of this compound, particularly the combination of bromine and hydroxyl functional groups, make it an attractive substrate for organic synthesis applications aimed at creating complex organic molecules. Researchers have leveraged these functional groups to develop synthetic routes that enhance the efficiency of pharmaceutical manufacturing processes. The compound's chemical stability and reactivity profile have also led to its incorporation in material science applications, including the formulation of advanced polymers and coating materials.
In analytical chemistry research, this compound serves as a standard reference material in various analytical techniques, contributing to instrument calibration and method validation procedures. The development of paeonol derivatives, which share structural similarities with this brominated compound, has revealed promising multifunctional properties for treating complex diseases such as Alzheimer's disease, where multi-target therapeutic approaches are particularly valuable. These derivatives have demonstrated enhanced antioxidant activity, acetylcholinesterase inhibition, and metal-chelating properties compared to their parent compounds.
Research into the compound's biological activity profile has revealed its potential applications in biochemical studies focused on understanding cellular mechanisms and metabolic processes. The compound's ability to interact with various biological targets makes it a valuable tool for investigating protein-ligand interactions and developing new therapeutic strategies. Furthermore, its role in quality evaluation and standardization of traditional Chinese medicine preparations has established it as an important marker compound for ensuring consistent therapeutic efficacy in clinical applications.
Properties
IUPAC Name |
1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFNBIVASILHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404837 | |
| Record name | 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39503-61-2 | |
| Record name | 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination in Methylene Chloride
In methylene chloride (CH₂Cl₂), bromination proceeds efficiently at room temperature. A stoichiometric reaction between paeonol and bromine in this solvent achieves quantitative yield under mild conditions. The high solubility of bromine in CH₂Cl₂ facilitates rapid electrophilic aromatic substitution at the para position relative to the hydroxyl group. The reaction is typically quenched with aqueous sodium bicarbonate, followed by extraction and solvent evaporation to isolate the product.
Bromination in Acetic Acid
Using acetic acid (CH₃COOH) as the solvent results in a 60% yield . The polar protic solvent stabilizes the intermediate bromonium ion, but competing side reactions, such as oxidation of the hydroxyl group, may occur. This method requires careful temperature control (0–20°C) to minimize byproduct formation.
Bromination in Acetic Anhydride
In acetic anhydride ((CH₃CO)₂O), the yield drops to 48% . The solvent’s acetylating properties may lead to partial protection of the hydroxyl group, reducing reactivity toward bromine. Despite lower efficiency, this method is advantageous for isolating acetylated derivatives in multi-step syntheses.
Bromination in Chloroform
A modified protocol using chloroform (CHCl₃) at 0–20°C achieves 66% yield . The reaction’s exothermic nature necessitates gradual bromine addition to prevent overheating. Post-reaction work-up involves washing with sodium thiosulfate to remove excess bromine, followed by recrystallization from ethanol.
Bromination Using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) offers a safer alternative to elemental bromine, particularly in academic and industrial settings. In chloroform, NBS reacts with paeonol at room temperature to furnish the target compound. The reaction mechanism involves radical-initiated bromination, with succinimide acting as a byproduct. This method avoids handling hazardous Br₂ gas and simplifies purification.
Comparative Analysis of Bromination Methods
The table below summarizes key parameters for each method:
| Brominating Agent | Solvent | Temperature (°C) | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Br₂ | CH₂Cl₂ | 20–25 | ~100% | High yield; rapid kinetics | Requires hazardous Br₂ handling |
| Br₂ | CH₃COOH | 0–20 | 60% | Stabilizes intermediates | Competing side reactions |
| Br₂ | (CH₃CO)₂O | 20 | 48% | Compatible with acetylation | Low yield |
| Br₂ | CHCl₃ | 0–20 | 66% | Moderate yield; scalable | Exothermic reaction |
| NBS | CHCl₃ | 20–25 | Not reported | Safer; easier purification | Requires radical initiators |
The choice of method depends on scalability, safety, and desired purity. Industrial processes favor CH₂Cl₂ for its quantitative yield, while academic labs may prefer NBS for reduced toxicity.
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Key absorption bands include ν = 3372 cm⁻¹ (O-H stretch), 1693 cm⁻¹ (C=O stretch), and 1246 cm⁻¹ (C-O-C asymmetric stretch).
X-ray Crystallography
The crystal structure reveals a planar aromatic ring with a dihedral angle of 3.6° between the ethanone group and the benzene ring. Intramolecular O-H⋯O hydrogen bonding (2.52 Å) stabilizes the conformation.
Applications and Derivatives
This compound serves as a precursor for antitumor agents and fluorescent materials. For example, Beckmann rearrangement of its oxime derivatives yields acetamide analogs with enhanced bioactivity .
Chemical Reactions Analysis
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, including:
- Anti-Cancer Properties : Research indicates that 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone exhibits anti-tumor effects by inhibiting matrix metalloproteinase-9 (MMP-9), an enzyme linked to tumor metastasis. A study published in PubMed Central demonstrated its effectiveness in reducing MMP-9 expression in human fibrosarcoma cells, suggesting potential for further investigation in vivo .
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anti-cancer agent .
Case Study 1: Anti-Cancer Research
A study highlighted the compound's role in inhibiting cancer cell proliferation. The research focused on its mechanism of action against fibrosarcoma cells, showing that it could significantly reduce cell viability and induce apoptosis .
Case Study 2: Traditional Medicine
As a component of Moutan Cortex, a traditional Chinese medicinal herb, this compound has been utilized for its therapeutic properties. Its historical use in treating various ailments underscores its relevance in modern pharmacology .
Case Study 3: Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of related compounds revealed that the specific substitutions on the phenolic ring enhance biological activity. Comparative studies showed that compounds with similar structures but lacking certain functional groups exhibited diminished efficacy .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(5-Bromo-2-hydroxyphenyl)ethanone | Lacks methoxy group | Similar anti-inflammatory properties |
| 4-Methoxyphenol | Contains methoxy group | Antioxidant properties |
| 5-Bromo-2-hydroxyphenol | Lacks ethanone group | Antimicrobial activity |
This table illustrates how structural variations influence biological activities among related compounds, emphasizing the significance of the bromine and methoxy groups in enhancing efficacy.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and function. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of SE1
Anti-Inflammatory and Anti-Cancer Properties
- SE1 directly inhibits MMP-9 via hydrogen and Pi-Pi bonds with Tyr245 and His226 residues, reducing HT1080 cell migration .
- Indolyl-3-ethanone derivatives (e.g., 1-(5-nitro-1H-indol-3-yl)ethanone): Show antiplasmodial activity (pIC₅₀ = 8.21), outperforming chloroquine, but lack anti-inflammatory data .
Substitution Impact on Activity
- Hydroxyl Groups : SE1’s single hydroxyl at position 2 is sufficient for MMP-9 inhibition, while additional hydroxyls (e.g., compound 8) enhance α-glucosidase inhibition but may reduce specificity for MMP-9 .
- Heterocyclic Systems: Thiophene or indole rings (e.g., 1-(5-bromo-4-methylthiophen-2-yl)ethanone) shift applications toward synthetic intermediates or antiparasitic agents .
Molecular Docking and Mechanistic Insights
- SE1 : Binds MMP-9 via Tyr245 (hydrogen bond) and His226 (Pi-Pi interaction), stabilizing the enzyme’s inactive state .
- Phenolic Analogues: Compounds with multiple hydroxyls (e.g., compound 8) show higher binding affinity for α-glucosidase (−1.34 to −0.28 kcal/mol vs. acarbose’s −0.24 kcal/mol) due to enhanced hydrogen bonding .
Biological Activity
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, also known as SE1, is an organic compound primarily derived from the traditional Chinese medicinal herb Moutan Cortex (Paeonia moutan). This compound has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anti-cancer applications. This article provides a comprehensive overview of the biological activity of SE1, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has a molecular formula of C10H11BrO3 and a molecular weight of 245.07 g/mol. Its structure features a phenolic ring with bromine and methoxy substitutions, which are crucial for its biological activity.
Anti-Cancer Properties
Research has demonstrated that SE1 exhibits significant anti-cancer properties. A study published in the National Institutes of Health's PubMed Central database highlighted its ability to inhibit the expression of matrix metalloproteinase-9 (MMP-9), an enzyme associated with tumor metastasis. The compound was shown to reduce MMP-9 expression in human fibrosarcoma HT1080 cells by modulating the NF-κB and MAPK signaling pathways, leading to decreased cell migration and invasion .
Table 1: Summary of Anti-Cancer Effects of SE1
Anti-Inflammatory Effects
SE1 has also been studied for its anti-inflammatory properties. It was found to significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in murine BV-2 microglial cells. The mechanism involves blocking the activation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in inflammatory processes .
Table 2: Summary of Anti-Inflammatory Effects of SE1
| Study | Cell Type | Inflammatory Mediators Inhibited | Mechanism |
|---|---|---|---|
| BV-2 Cells | NO, PGE2, TNF-α, IL-1β, IL-6 | Inhibition of iNOS and COX-2 expression via MAPK pathways. |
Case Study 1: Tumor Metastasis Inhibition
In a controlled laboratory study, HT1080 cells treated with varying concentrations of SE1 showed a marked decrease in MMP-9 levels compared to untreated controls. The results indicated that at higher concentrations, SE1 could reduce MMP-9 expression by over 50%, suggesting its potential as a therapeutic agent in preventing tumor metastasis .
Case Study 2: Neuroinflammation Suppression
Another study focused on the effects of SE1 on neuroinflammation. The compound was effective in suppressing LPS-mediated activation of microglia, which is implicated in neurodegenerative diseases. The findings suggest that SE1 could be developed as a therapeutic strategy for conditions characterized by neuroinflammation .
Q & A
Q. What are the established synthetic routes for 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone?
Methodological Answer: A common synthesis involves Friedel-Crafts acylation of resorcinol derivatives. For example, a mixture of this compound can be synthesized from resorcinol via bromination and methoxylation steps. A detailed protocol includes:
- Reacting 0.1 moles of the intermediate with benzyl bromide and potassium carbonate in acetone at 50–60°C for 7 hours.
- Quenching with water, followed by filtration and recrystallization in ethanol .
Key Considerations: - Monitor reaction progress via TLC or HPLC to ensure complete substitution.
- Optimize solvent polarity (e.g., acetone) to enhance yield and purity.
Q. How is the structural characterization of this compound validated?
Methodological Answer: Structural confirmation relies on multimodal spectroscopy and crystallography:
-
NMR: H and C NMR identify substituent positions (e.g., methoxy at C4, hydroxyl at C2) .
-
X-ray Diffraction: Single-crystal analysis reveals a monoclinic space group with unit cell parameters:
Parameter Value a 9.916 Å b 13.836 Å c 6.940 Å β 90.03° Intramolecular O–H⋯O hydrogen bonds stabilize the conformation .
Validation Tools:
Q. What biological activities have been reported for this compound?
Methodological Answer: The compound exhibits anti-inflammatory and anticancer properties:
- MMP-9 Inhibition: Reduces gelatinolytic activity in HT1080 fibrosarcoma cells (IC ~10 μM) via PMA-induced signaling .
- NF-κB Pathway Suppression: Blocks nuclear translocation of p65 in microglia, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
Experimental Design: - Use PMA (phorbol ester) to activate MAPK/NF-κB pathways in cell-based assays.
- Quantify MMP-9 activity via zymography or ELISA .
Advanced Research Questions
Q. How does this compound modulate NF-κB and MAPK signaling?
Methodological Answer: Mechanistic studies involve:
- Western Blotting: Assess phosphorylation of IκBα (NF-κB inhibitor) and MAPKs (ERK, JNK, p38) .
- Luciferase Reporter Assays: Measure NF-κB transcriptional activity in HEK293T cells transfected with a κB-responsive reporter plasmid .
Key Findings: - Dose-dependent inhibition of IκBα degradation (10–50 μM range).
- Reduced ERK phosphorylation correlates with decreased cell migration .
Q. What challenges arise in crystallographic studies of this compound?
Methodological Answer: Crystallization hurdles include:
- Solubility: Low water solubility necessitates organic solvents (e.g., ethanol/water mixtures) for crystal growth .
- Packing Defects: π–π interactions between aromatic rings (centroid distance: 3.588 Å) may cause stacking faults .
Mitigation Strategies: - Use vapor diffusion methods with slow evaporation.
- Validate data quality via SHELXL refinement (R factor <0.05) .
Q. How can structure-activity relationship (SAR) studies optimize its derivatives?
Methodological Answer: SAR strategies include:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., halogens) at C5 to enhance bioactivity .
- Pharmacophore Mapping: Retain the 2-hydroxy-4-methoxy motif for NF-κB binding, as shown in molecular docking .
Experimental Workflow:
Synthesize analogs via alkylation/acylation (e.g., benzyl bromide derivatives) .
Screen analogs in high-throughput assays (e.g., TNF-α inhibition in RAW264.7 macrophages).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
